molecular formula C18H18ClN3OS B2780225 N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1396678-77-5

N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B2780225
CAS No.: 1396678-77-5
M. Wt: 359.87
InChI Key: BBERZAVBTYHZLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. For detailed synthetic procedures, consult relevant literature.

Molecular Structure Analysis

The compound’s molecular structure consists of a central imidazo-thiazole ring, with the chlorobenzyl and cyclopropyl groups attached. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .

Chemical Reactions Analysis

N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, or metal-catalyzed transformations. Investigating its reactivity is essential for understanding its potential applications.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research by Dawbaa et al. (2021) explored the synthesis of new thiazole derivatives, including those structurally similar to the specified compound, and evaluated their antimicrobial and cytotoxic activities. This study found that certain derivatives showed significant antibacterial activity and also exhibited cytotoxicity against various human leukemia cell lines, suggesting potential applications in antimicrobial treatments and cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Anticancer Activity

Noolvi et al. (2011) synthesized a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, structurally related to the specified compound, and evaluated their anticancer activity. The study found that certain derivatives demonstrated significant selectivity toward leukemic cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Herbicidal Activity

Radioiodinated Markers for Tumor Hypoxia

Li et al. (2005) synthesized and evaluated novel nitroimidazole-based derivatives, related to the specified compound, as tumor hypoxia markers. The study indicated that these compounds could accumulate in hypoxic tumor cells, suggesting their potential use in cancer imaging and diagnosis (Li, Chu, Liu, & Wang, 2005).

Psychotropic Activity

Research by Zablotskaya et al. (2013) investigated new derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, with structural similarities to the specified compound, for their psychotropic activity. The compounds exhibited significant sedative action and anti-inflammatory activity, suggesting potential applications in the treatment of psychiatric disorders (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Mechanism of Action

The compound’s mechanism of action depends on its biological target. It could act as a ligand for receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its specific interactions.

  • Physical and Chemical Properties Analysis

    • Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra to characterize functional groups and confirm its structure .
  • Properties

    IUPAC Name

    N-[(2-chlorophenyl)methyl]-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18ClN3OS/c19-15-4-2-1-3-13(15)9-20-17(23)8-7-14-11-24-18-21-16(10-22(14)18)12-5-6-12/h1-4,10-12H,5-9H2,(H,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BBERZAVBTYHZLB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=C4Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18ClN3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    359.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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